(E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene
Description
Contextualization within Stilbene (B7821643) Chemistry Research
Stilbene and its derivatives, known as stilbenoids, are a class of compounds characterized by a 1,2-diphenylethylene core. They exist as two geometric isomers, (E) and (Z) (or trans and cis). The trans isomer is typically more thermodynamically stable. Stilbenes are of significant interest due to their presence in various natural products and their wide range of biological activities. nih.gov
(E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene is a synthetic derivative that fits within this chemical family. Research on stilbene derivatives often focuses on how different substituents on the phenyl rings influence the molecule's physical, chemical, and biological properties. nih.gov The ethyl and dimethoxy groups on one of the phenyl rings of the target compound are expected to modulate its electronic and steric properties, thereby influencing its reactivity and potential applications.
Significance of Substituted Styrylbenzene Frameworks in Contemporary Chemical Research
Substituted styrylbenzene frameworks are pivotal in medicinal chemistry and materials science. Many natural and synthetic stilbenoids exhibit a remarkable spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net For instance, resveratrol (B1683913), a well-known natural stilbenoid, has been extensively studied for its potential health benefits.
The specific substitution pattern of this compound, with its methoxy (B1213986) and ethyl groups, is of interest to researchers. Methoxy groups are known to influence the lipophilicity and electronic properties of molecules, which can, in turn, affect their biological activity. mdpi.com The ethyl group further modifies the steric and lipophilic character of the compound. The study of such substituted frameworks allows chemists to develop structure-activity relationships, which are crucial for designing new therapeutic agents and functional materials. nih.gov For example, various substituted styrylbenzene derivatives have been synthesized and evaluated for their potential as anticancer agents and for detecting amyloid deposits in neurodegenerative diseases. nih.govnih.gov
Evolution of Research Perspectives on this compound
While specific historical research on this compound is scarce, the evolution of research on stilbenes, in general, provides a relevant timeline. Early research focused on the fundamental synthesis and photochemical properties of the stilbene core. The discovery of biologically active natural stilbenoids like resveratrol led to a surge in research from a medicinal chemistry perspective.
Contemporary research has expanded to include the development of novel synthetic methodologies for creating diverse libraries of stilbene derivatives to explore their potential in various applications. The focus has shifted towards fine-tuning the properties of the stilbene scaffold by introducing a wide array of substituents. Research on compounds like this compound would be a logical extension of this trend, aiming to understand the impact of its specific substitution pattern. The increasing demand for stilbenes in industries such as dyes and electronics also drives research into efficient and scalable synthetic routes. giiresearch.com
Overview of Major Research Areas and Methodologies Applied to this compound
The study of this compound and related compounds involves several key research areas and methodologies.
Synthesis: The synthesis of (E)-stilbene derivatives is well-established in organic chemistry. Common methods that would be applicable for the synthesis of this compound include:
The Wittig Reaction: This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide to form an alkene. juliethahn.comtamu.eduyoutube.com For the target compound, this would likely involve the reaction of 2-ethyl-3,5-dimethoxybenzaldehyde with benzyltriphenylphosphonium chloride.
The Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction that often provides higher yields of the (E)-isomer. wiley-vch.de
The Mizoroki-Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene. nih.govnih.govwikipedia.org In this case, it could involve the reaction of 5-bromo-1-ethyl-2,4-dimethoxybenzene with styrene.
Spectroscopic Characterization: Once synthesized, the structure and purity of this compound would be confirmed using a suite of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be used to elucidate the carbon-hydrogen framework of the molecule. youtube.com
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. youtube.com
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. youtube.com
Investigation of Properties: Research would likely extend to the investigation of the compound's photophysical properties, such as its fluorescence and photoisomerization behavior, which are characteristic of stilbenes. nih.gov Furthermore, given the biological activities of many stilbenoids, it would be a candidate for screening in various biological assays to assess its potential as a therapeutic agent. mdpi.comresearchgate.net
Interactive Data Table: Properties of Representative Stilbene Derivatives
Below is a table summarizing key properties of stilbene and a related, well-studied derivative, resveratrol, to provide context for the potential characteristics of this compound.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Isomeric Form | Key Research Area |
| (E)-Stilbene | C₁₄H₁₂ | 180.25 | (E) or trans | Photochemistry, Organic Synthesis |
| Resveratrol | C₁₄H₁₂O₃ | 228.24 | (E) or trans | Medicinal Chemistry, Antioxidant Studies |
| This compound | C₁₈H₂₀O₂ | 268.35 | (E) or trans | Synthetic Chemistry (projected) |
Structure
3D Structure
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-ethyl-1,3-dimethoxy-5-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C18H20O2/c1-4-16-17(19-2)12-15(13-18(16)20-3)11-10-14-8-6-5-7-9-14/h5-13H,4H2,1-3H3/b11-10+ |
InChI Key |
GCLIEKXKCFWRKF-ZHACJKMWSA-N |
Isomeric SMILES |
CCC1=C(C=C(C=C1OC)/C=C/C2=CC=CC=C2)OC |
Canonical SMILES |
CCC1=C(C=C(C=C1OC)C=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for E 2 Ethyl 1,3 Dimethoxy 5 Styrylbenzene
Historical and Current Synthetic Routes to (E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene
The synthesis of this compound can be approached through several established and reliable synthetic strategies. While specific literature on this exact molecule is sparse, its structure lends itself to synthesis by well-documented olefination and cross-coupling methods.
Olefination reactions are a primary method for constructing alkene moieties. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for this transformation, involving the reaction of a phosphorus-stabilized carbanion with a carbonyl compound. tamu.edunih.gov
The Wittig reaction utilizes a phosphonium ylide, generated by deprotonating a phosphonium salt with a strong base. youtube.comlibretexts.org For the synthesis of the target molecule, one plausible route involves the reaction of 2-ethyl-1,3-dimethoxy-5-formylbenzene with benzyltriphenylphosphonium ylide. The nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions influence the stereoselectivity of the resulting alkene. Non-stabilized ylides typically favor the Z-isomer, while stabilized ylides can provide the E-isomer.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgslideshare.net This method offers significant advantages, including the formation of a water-soluble phosphate byproduct that is easily removed and, most importantly, a strong stereochemical preference for the (E)-alkene product. wikipedia.orgorganic-chemistry.org This high E-selectivity is a key advantage for synthesizing the target compound. The proposed HWE synthesis would involve reacting 2-ethyl-1,3-dimethoxy-5-formylbenzene with the anion of diethyl benzylphosphonate.
Table 1: Representative Conditions for HWE Synthesis of Stilbenoids
| Aldehyde Substrate | Phosphonate Reagent | Base | Solvent | Yield of (E)-alkene |
|---|---|---|---|---|
| Benzaldehyde | Diethyl (4-methoxybenzyl)phosphonate | NaH | THF | >95% |
| 4-Nitrobenzaldehyde | Diethyl benzylphosphonate | KOtBu | DMF | ~90% |
| 3,5-Dimethoxybenzaldehyde | Diethyl benzylphosphonate | NaOEt | Ethanol | >98% |
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. The Heck and Suzuki-Miyaura reactions are particularly well-suited for synthesizing styrylbenzene derivatives.
The Mizoroki-Heck reaction involves the coupling of an aryl halide or triflate with an alkene, catalyzed by a palladium complex. nih.govresearchgate.net To synthesize this compound, a viable pathway is the coupling of 5-halo-2-ethyl-1,3-dimethoxybenzene (e.g., the bromo or iodo derivative) with styrene. The reaction typically proceeds with high stereoselectivity to yield the trans-(E)-isomer. nih.gov
The Suzuki-Miyaura coupling reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, also catalyzed by palladium. nih.govresearchgate.net This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. A potential Suzuki route to the target compound could involve the reaction between 5-bromo-2-ethyl-1,3-dimethoxybenzene and styrylboronic acid or, alternatively, the coupling of 2-ethyl-1,3-dimethoxy-5-boronic acid with a vinyl halide like (E)-β-bromostyrene.
The Heck and Suzuki-Miyaura reactions are part of a broader family of palladium-catalyzed cross-coupling methods that are highly effective for styrylbenzene synthesis. These reactions fundamentally rely on a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. nih.govyoutube.com The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. Modern advancements have introduced highly active catalyst systems, including those with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can couple even challenging substrates. nih.govmdpi.com
Table 2: Comparison of Palladium-Catalyzed Reactions for Stilbenoid Synthesis
| Reaction | Aryl Substrate | Alkene/Boron Substrate | Typical Catalyst | Key Advantage |
|---|---|---|---|---|
| Heck | Ar-X (X=Br, I, OTf) | Styrene | Pd(OAc)₂, PdCl₂ | Direct use of alkenes |
| Suzuki-Miyaura | Ar-X (X=Br, I, OTf) | Styryl-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High functional group tolerance |
| Stille | Ar-X (X=Br, I, OTf) | Styryl-Sn(Bu)₃ | Pd(PPh₃)₄ | Effective but uses toxic tin reagents |
| Negishi | Ar-X (X=Br, I, OTf) | Styryl-ZnCl | Pd(PPh₃)₄ | High reactivity of organozinc |
The Knoevenagel condensation is the reaction between a carbonyl compound and a compound with an active methylene group, catalyzed by a base (often an amine like piperidine or an inorganic base like potassium phosphate). mdpi.comnih.govnih.gov For stilbene (B7821643) synthesis, this typically involves condensing an aromatic aldehyde with a phenylacetic acid derivative (in the Doebner modification) or a phenylacetonitrile. organic-chemistry.orgtandfonline.com To form this compound, one could react benzaldehyde with 2-(2-ethyl-1,3-dimethoxyphenyl)acetonitrile. The reaction generally shows a strong preference for the thermodynamically more stable (E)-isomer, especially when followed by decarboxylation or elimination steps. researchgate.net
Beyond the primary methods, other pathways exist for stilbenoid synthesis. The Perkin reaction , involving the condensation of an aromatic aldehyde with an acetic anhydride in the presence of its sodium or potassium salt, can produce α,β-unsaturated carboxylic acids that can be subsequently decarboxylated to form stilbenes.
Non-conventional methods leveraging ultrasound nih.gov or microwave irradiation have been shown to accelerate reaction times and improve yields for many of the aforementioned reactions. For instance, microwave-assisted Heck and Suzuki couplings can often be completed in minutes rather than hours. Phase-transfer catalysis has also been applied to Knoevenagel condensations to improve reaction efficiency between reactants in different phases. researchgate.net
Mechanistic Investigations of this compound Formation
The stereochemical outcome of styrylbenzene synthesis is dictated by the reaction mechanism. The strong preference for the (E)-isomer in several key reactions is a direct consequence of the energetics of the transition states and intermediates.
Wittig and HWE Mechanisms : In the Wittig reaction, the mechanism proceeds through a four-membered oxaphosphetane intermediate. tamu.edujuliethahn.com The stereochemistry is determined by the relative rates of formation and collapse of the cis and trans-substituted intermediates. For the HWE reaction, the mechanism also involves an oxaphosphetane. nrochemistry.comnih.gov The key difference is that the intermediates are generally able to equilibrate to the thermodynamically more stable arrangement before elimination. The steric repulsion between the substituents on the aldehyde and the phosphonate group is minimized in the transition state leading to the anti-intermediate, which subsequently eliminates to form the (E)-alkene. This equilibration is the primary reason for the high E-selectivity of the HWE reaction. wikipedia.orgorganic-chemistry.org
Heck Reaction Mechanism : The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by coordination and migratory insertion of the alkene (styrene) into the palladium-aryl bond. The final step is a β-hydride elimination, which forms the alkene double bond and a palladium-hydride species. The elimination step typically proceeds via a syn-elimination pathway, and the transition state that minimizes steric interactions leads preferentially to the (E)-styrylbenzene product. Reductive elimination of HX from the palladium-hydride complex regenerates the Pd(0) catalyst. nih.gov
Suzuki-Miyaura Reaction Mechanism : The Suzuki cycle also starts with the oxidative addition of the aryl halide to Pd(0). The next crucial step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This requires activation of the boronate by a base. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. youtube.com The stereochemistry of the vinyl partner is typically retained throughout the process.
Knoevenagel Condensation Mechanism : The mechanism begins with the base-catalyzed deprotonation of the active methylene compound (e.g., 2-(2-ethyl-1,3-dimethoxyphenyl)acetonitrile) to form a carbanion. tandfonline.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (benzaldehyde). The resulting aldol-type adduct then undergoes dehydration (elimination of water), typically under the reaction conditions, to form the C=C double bond. The elimination step is usually stereoselective for the more stable (E)-isomer, where the bulky aryl groups are positioned trans to each other, minimizing steric strain. nih.govchem-station.com
Reaction Mechanism Elucidation for Key Synthetic Steps
The formation of the characteristic stilbene double bond in this compound is often achieved through olefination reactions such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Heck reactions.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene. tamu.edulibretexts.org The mechanism proceeds through the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane. libretexts.org This four-membered ring intermediate subsequently decomposes to yield the alkene and a phosphine oxide. tamu.eduyoutube.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. chem-station.com Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. libretexts.orgchem-station.com
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion instead of a phosphonium ylide. wikipedia.orgalfa-chemistry.com This reaction is known to predominantly produce (E)-alkenes with high stereoselectivity. wikipedia.orgyoutube.comyoutube.com The mechanism begins with the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. wikipedia.orgyoutube.com The resulting intermediate forms an oxaphosphetane, which then eliminates to give the alkene and a water-soluble phosphate byproduct that is easily removed. wikipedia.orgalfa-chemistry.com
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgnih.gov The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final stilbene product and regenerates the Pd(0) catalyst. The reaction typically yields the more stable (E)-isomer.
Transition State Analysis in Olefination Reactions
The stereoselectivity of olefination reactions is determined by the energetics of the transition states leading to the different stereoisomers.
In the Wittig reaction , with stabilized ylides, the transition state leading to the (E)-alkene is favored due to reduced steric interactions. pitt.eduscribd.com The planarity of the transition state is increased, and 1,2-interactions become the controlling factor for selectivity, favoring the trans-disubstituted oxaphosphetane and consequently the (E)-alkene. pitt.edu For non-stabilized ylides, a puckered, four-centered transition state is proposed, where steric hindrance between the aldehyde substituent and a phosphorus ligand is minimized, leading to the cis-oxaphosphetane and the (Z)-alkene. pitt.edu
In the Horner-Wadsworth-Emmons reaction , the transition state that leads to the (E)-alkene is generally lower in energy. nrochemistry.com The stereochemistry is influenced by steric approach control, where the antiperiplanar approach of the carbanion to the carbonyl is favored. organic-chemistry.org This arrangement minimizes steric hindrance between the bulky groups, resulting in the preferential formation of the (E)-alkene. organic-chemistry.org Computational studies have shown that solvation can significantly impact the reaction pathway and that the bimolecular formation of the oxyanion intermediate can be the rate-limiting step in solvated systems. acs.org
Role of Catalysts and Ligands in Coupling Reactions
In palladium-catalyzed coupling reactions like the Heck and Suzuki-Miyaura reactions , the choice of catalyst and ligands is crucial for achieving high yields and stereoselectivity.
In the Heck reaction , palladium(II) acetate is often used as a catalyst precursor. libretexts.orgresearchgate.net Phosphine ligands play a significant role in stabilizing the active Pd(0) species and influencing the regioselectivity and stereoselectivity of the reaction. uliege.be For instance, the use of bulky phosphine ligands can promote the formation of the desired (E)-stilbene derivative. nih.gov
The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govencyclopedia.pub The catalytic cycle includes oxidative addition, transmetalation, and reductive elimination. encyclopedia.pub The choice of ligand is critical for the efficiency of the reaction. Phosphine ligands increase the electron density on the palladium center, which facilitates the oxidative addition step. wikipedia.org The bulkiness of the phosphine ligands also aids in the final reductive elimination step. wikipedia.org N-heterocyclic carbenes have also emerged as effective ligands, offering enhanced stability and activity to the palladium catalyst. wikipedia.org
| Reaction | Catalyst/Reagent | Ligand (if applicable) | Key Role |
| Wittig | Phosphorus Ylide | - | Forms the C=C double bond |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | - | Promotes (E)-alkene formation |
| Heck | Palladium(II) Acetate | Phosphines | Catalyzes C-C bond formation |
| Suzuki-Miyaura | Palladium Complex | Phosphines, N-Heterocyclic Carbenes | Facilitates cross-coupling |
Stereoselective Synthesis of this compound
Strategies for E/Z Isomer Control and Selectivity
Achieving high stereoselectivity for the (E)-isomer of 2-ethyl-1,3-dimethoxy-5-styrylbenzene is a primary goal in its synthesis. Several strategies can be employed to control the E/Z isomer ratio.
The Horner-Wadsworth-Emmons reaction is a highly reliable method for obtaining (E)-alkenes. wikipedia.orgalfa-chemistry.comnrochemistry.com The use of stabilized phosphonate ylides in this reaction strongly favors the formation of the thermodynamically more stable (E)-isomer. youtube.com
In the Wittig reaction , the use of stabilized ylides also promotes the formation of (E)-alkenes. libretexts.org The Schlosser modification, which involves the use of excess lithium salts, can also be used to increase the proportion of the (E)-alkene by promoting equilibration of the intermediate betaines. pitt.eduscribd.com
Palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings generally provide good to excellent stereoselectivity for the (E)-isomer. uliege.benih.gov In the Suzuki-Miyaura reaction, the stereochemistry of the vinylboronic acid or ester is typically retained in the final product, allowing for a stereocontrolled synthesis of (E)-stilbenes. nih.gov
Post-synthetic isomerization can also be employed. For instance, a mixture of (E)- and (Z)-stilbenes can be irradiated with UV light in the presence of a catalyst, such as iodine, to isomerize the (Z)-isomer to the more stable (E)-isomer. tamu.edumdpi.com
Stereochemical Purity Assessment Methodologies
The stereochemical purity of the synthesized this compound must be rigorously assessed. Several analytical techniques are commonly used for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between (E) and (Z) isomers. The coupling constants (J-values) of the vinylic protons are characteristically different for the two isomers. For (E)-stilbenes, the coupling constant is typically larger (around 12-18 Hz) compared to (Z)-stilbenes (around 6-12 Hz). The ratio of the isomers in a mixture can be determined by integrating the signals of the vinylic protons in the ¹H NMR spectrum. tamu.edujuliethahn.com
High-Performance Liquid Chromatography (HPLC) is another widely used technique for separating and quantifying stereoisomers. nih.gov By using a suitable stationary phase and mobile phase, the (E) and (Z) isomers can be separated based on their different polarities and affinities for the column. Chiral HPLC can be used to separate enantiomers if the molecule is chiral. nih.gov
Gas Chromatography (GC) can also be employed for the separation and analysis of volatile stilbene derivatives. Similar to HPLC, the different isomers will have different retention times on the GC column.
| Method | Principle | Information Obtained |
| ¹H NMR Spectroscopy | Different coupling constants for vinylic protons | E/Z ratio, structural confirmation |
| HPLC | Differential partitioning between stationary and mobile phases | Separation and quantification of isomers |
| GC | Differential partitioning between stationary and gas phases | Separation and quantification of volatile isomers |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. yale.edu
Key principles of green chemistry that can be applied include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. youtube.comnih.gov Catalytic reactions, such as the Heck and Suzuki-Miyaura couplings, are generally more atom-economical than stoichiometric reactions like the Wittig reaction.
Use of Safer Solvents and Auxiliaries : Replacing hazardous organic solvents with greener alternatives, such as water, ethanol, or ionic liquids. youtube.comnih.gov For example, performing Heck reactions in aqueous media can significantly reduce the environmental impact. nih.gov
Catalysis : Utilizing catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry. yale.eduyoutube.com Catalysts are used in small amounts and can be recycled, which reduces waste.
Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. yale.eduyoutube.com Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. nih.gov
Use of Renewable Feedstocks : Exploring the use of starting materials derived from renewable resources. yale.eduyoutube.com
Waste Prevention : Designing synthetic pathways that minimize the generation of waste. yale.eduyoutube.com The Horner-Wadsworth-Emmons reaction offers an advantage over the traditional Wittig reaction in this regard, as its phosphate byproduct is water-soluble and easily removed. alfa-chemistry.com
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Solvent-Free and Aqueous Medium Approaches
Traditional organic syntheses often rely on volatile and hazardous organic solvents. In recent years, the principles of green chemistry have driven the development of synthetic methods that minimize or eliminate the use of such solvents. For the synthesis of stilbenes, several approaches have been explored that utilize solvent-free conditions or aqueous media.
One common method for stilbene synthesis is the Wittig reaction . This reaction involves the coupling of a phosphonium ylide with an aldehyde or ketone. A potential solvent-free approach for the synthesis of this compound via a Wittig reaction could involve the neat reaction of 2-ethyl-3,5-dimethoxybenzyltriphenylphosphonium bromide with benzaldehyde in the presence of a solid base. Microwave irradiation has been shown to facilitate solvent-free Perkin reactions for the synthesis of trans-4-nitrostilbenes, suggesting its potential applicability to other stilbene syntheses, potentially reducing reaction times and improving yields. researchgate.net
The Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is another powerful tool for stilbene synthesis. uliege.be Research has demonstrated that the Heck reaction can be performed in aqueous media, often with the aid of phase-transfer catalysts or water-soluble ligands to facilitate the reaction between the organic substrates and the aqueous phase. uliege.be For the synthesis of this compound, this could involve the reaction of 5-bromo-1-ethyl-2,4-dimethoxybenzene with styrene in an aqueous medium using a palladium catalyst.
The use of triethanolamine as a ligand, solvent, and base in the Mizoroki-Heck reaction for the synthesis of E-stilbenes highlights an economical and environmentally friendlier approach. nih.gov This methodology could potentially be adapted for the synthesis of the target compound.
| Synthetic Approach | Reaction Type | Potential Green Chemistry Aspect | Reactants for this compound Synthesis |
| Solvent-Free | Wittig Reaction | Elimination of volatile organic solvents. | 2-ethyl-3,5-dimethoxybenzyltriphenylphosphonium salt and Benzaldehyde |
| Aqueous Medium | Heck Reaction | Replacement of organic solvents with water. | 5-halo-1-ethyl-2,4-dimethoxybenzene and Styrene |
| Solvent-Free | Arbusov/Horner-Wadsworth-Emmons | E-selectivity with high yields under solvent-free conditions for the Arbusov step. nih.gov | 2-ethyl-3,5-dimethoxybenzyl halide and Diethyl phosphite, followed by Benzaldehyde |
Catalyst Reuse and Recyclability Studies
The economic and environmental viability of catalytic reactions is significantly enhanced by the ability to reuse and recycle the catalyst. In the context of stilbene synthesis, particularly through palladium-catalyzed reactions like the Heck reaction, catalyst recyclability is a key area of investigation.
Palladium(II) supported on hydrotalcite has been shown to be an efficient and reusable catalyst for heterogeneous Heck reactions between aryl halides and styrene, yielding stilbene derivatives in moderate to good yields. uliege.be A significant advantage of this system is that the catalyst can be recycled without requiring any special treatment. uliege.be This approach offers a promising avenue for the sustainable synthesis of this compound.
The development of networked supramolecular palladium complexes that are cross-linked to a polymer support has also been reported as a method to create reusable catalysts for Heck coupling reactions. um.edu.my Such catalysts can be recovered by simple filtration and reused in subsequent reaction cycles. The use of water-soluble ligands, such as tris(m-sulfonatophenyl)phosphane trisodium salt (TPPTS), in aqueous-phase Heck reactions allows for the rhodium catalyst to be recycled, although with potentially lower yields. uliege.be
| Catalyst System | Reaction Type | Recyclability Method | Potential for this compound Synthesis |
| Palladium on Hydrotalcite | Heck Reaction | Heterogeneous catalyst, recoverable by filtration. uliege.be | High |
| Polymer-Supported Palladium | Heck Reaction | Heterogeneous catalyst, recoverable by filtration. um.edu.my | High |
| Rhodium with Water-Soluble Ligands | Heck Reaction | Homogeneous catalyst in aqueous phase, separable from organic product. uliege.be | Moderate |
Atom Economy and Environmental Impact Assessments of Synthetic Routes
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.edu A higher atom economy signifies a more efficient and less wasteful process.
Ar-CH2-P(Ph)3+ + R-CHO -> Ar-CH=CH-R + (Ph)3P=O + H+
In this case, the mass of the triphenylphosphine oxide byproduct is substantial and not incorporated into the final stilbene product.
The Heck reaction, on the other hand, can have a higher atom economy. The general reaction is:
Ar-X + H2C=CH-R + Base -> Ar-CH=CH-R + Base-HX
The main byproduct is the salt formed from the base and the leaving group (X). If a catalytic amount of a non-toxic base is used, the atom economy can be quite high.
The environmental impact of a synthetic route is a broader assessment that considers factors beyond atom economy, including the toxicity of reagents and solvents, energy consumption, and the nature of byproducts. The use of solvent-free or aqueous conditions significantly reduces the environmental impact by eliminating the use of harmful organic solvents. nih.govnih.gov Furthermore, the development of recyclable catalysts minimizes waste and the need for heavy metals. uliege.be
An ideal synthetic route for this compound would combine a high atom economy reaction, such as a well-optimized Heck coupling, with a recyclable catalyst and an environmentally benign solvent system like water or no solvent at all.
| Synthetic Route | Key Byproducts | Relative Atom Economy | Key Environmental Considerations |
| Wittig Reaction | Triphenylphosphine oxide | Lower | Generation of a significant amount of byproduct. |
| Heck Reaction | Halide salt of the base | Higher | Use of a palladium catalyst (heavy metal), potential for recycling. |
Advanced Structural Elucidation and Spectroscopic Analysis of E 2 Ethyl 1,3 Dimethoxy 5 Styrylbenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for the structural elucidation of "(E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene." Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals is achievable.
1D and 2D NMR Techniques for Proton and Carbon Assignments
The ¹H NMR spectrum provides initial information on the types of protons and their immediate electronic environment. For the target molecule, characteristic signals are expected for the aromatic protons on both phenyl rings, the vinylic protons of the styryl group, the methoxy (B1213986) protons, and the protons of the ethyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the connectivity between adjacent protons.
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts indicate the type of carbon (e.g., sp², sp³, aromatic, vinylic, methoxy). While direct spectral data for "this compound" is not widely published, data from analogous stilbenoid structures provide a strong basis for expected chemical shifts. For instance, the vinylic carbons in (E)-stilbene derivatives typically resonate in the 126-130 ppm range. rsc.orgrsc.org The carbons bearing the methoxy groups are expected to be significantly downfield, often above 159 ppm, due to the deshielding effect of the oxygen atom. rsc.org
A hypothetical data table of predicted ¹H and ¹³C NMR assignments based on known stilbenoid structures is presented below.
Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on analysis of similar stilbenoid compounds.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Ethyl-CH₂ | ~2.7 | ~22 |
| Ethyl-CH₃ | ~1.2 | ~14 |
| Methoxy (x2) | ~3.8 | ~55 |
| Aromatic-H (Ring A) | 6.5 - 6.7 | 100 - 106 |
| Aromatic-C (Ring A) | 100 - 161 | - |
| Vinylic-H (α) | ~7.1 | ~128 |
| Vinylic-H (β) | ~7.2 | ~129 |
| Vinylic-C (α) | - | ~128 |
| Vinylic-C (β) | - | ~129 |
| Aromatic-H (Ring B) | 7.2 - 7.5 | 126 - 129 |
Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) Analysis
To confirm the precise connectivity, 2D NMR experiments are essential. youtube.com
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For the target molecule, COSY would show correlations between the vinylic protons (Hα and Hβ), between the aromatic protons on the unsubstituted phenyl ring, and within the ethyl group (between the -CH₂- and -CH₃ protons). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). columbia.edu This experiment is crucial for definitively assigning each proton signal to its corresponding carbon signal, for example, linking the methoxy proton signal to the methoxy carbon signal. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). columbia.edu This powerful technique pieces together the molecular skeleton. For instance, HMBC would reveal correlations from the vinylic proton Hα to carbons in both aromatic rings, confirming the styryl linkage. It would also show correlations from the methoxy protons to the aromatic carbon they are attached to (a three-bond correlation, ³JCH) and from the ethyl -CH₂- protons to the adjacent aromatic carbons. science.gov
Expected 2D NMR Correlations for Structural Elucidation
| Experiment | Correlating Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | Hα ↔ Hβ | Connectivity of the vinyl group. |
| Ethyl-CH₂ ↔ Ethyl-CH₃ | Connectivity of the ethyl group. | |
| HSQC | All C-H pairs | Direct one-bond C-H connections. |
| HMBC | Vinylic-H ↔ Aromatic-C | Linkage of the styryl group to both rings. |
| Methoxy-H ↔ Aromatic-C | Position of the methoxy groups on Ring A. |
NOESY/ROESY for Stereochemical Confirmation of (E)-Configuration
The geometry of the carbon-carbon double bond is confirmed using through-space correlations measured by Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). acdlabs.comacdlabs.com These experiments detect protons that are close in space, irrespective of their bonding connectivity. libretexts.org
For the (E)-isomer (trans), the two vinylic protons (Hα and Hβ) are on opposite sides of the double bond and relatively far apart. Therefore, a very weak or absent NOE correlation is expected between them. Instead, a characteristic NOE would be observed between the vinylic proton Hα and the ortho-protons of the adjacent unsubstituted phenyl ring (Ring B). In contrast, the (Z)-isomer (cis) would exhibit a strong NOE correlation between the vinylic protons due to their spatial proximity. For small to medium-sized molecules like this stilbenoid, NOESY is the preferred technique. reddit.com
Theoretical NMR Chemical Shift Prediction and Comparison
Computational chemistry provides a powerful tool for validating experimental findings. researchgate.net Using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, it is possible to predict the ¹H and ¹³C NMR chemical shifts of a proposed structure. nyu.edunih.gov
The process involves first optimizing the 3D geometry of "this compound" at a suitable level of theory (e.g., B3LYP/6-31G(d)). nih.gov Subsequently, the NMR shielding tensors are calculated. arxiv.org These theoretical shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. rsc.org A strong correlation between the predicted and experimentally measured chemical shifts provides high confidence in the structural assignment. liverpool.ac.uk This comparison can be especially crucial for distinguishing between possible isomers where spectral data might be ambiguous. researchgate.net
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental formula of a compound, as well as structural details derived from its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). nih.gov The chemical formula for this compound is C₁₈H₂₀O₂.
The theoretical monoisotopic mass can be calculated as follows:
(18 x 12.000000) + (20 x 1.007825) + (2 x 15.994915) = 268.14633 u
An experimental HRMS measurement yielding a mass very close to this theoretical value (e.g., within 5 ppm) would confirm the elemental composition C₁₈H₂₀O₂. sdsu.edu Analysis of the fragmentation patterns in the tandem MS (MS/MS) spectrum can further corroborate the structure, for example, by showing losses characteristic of methoxy or ethyl groups, or cleavage at the styryl bridge. researchgate.netmdpi.com
Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules. technologynetworks.com In a typical MS/MS experiment, the parent ion of this compound would be isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide a "fingerprint" that can be used to piece together the molecule's structure.
Based on the structure of this compound, a plausible fragmentation pathway can be proposed. The initial fragmentation would likely involve the cleavage of the ethyl and methoxy groups, which are common fragmentation points in such compounds.
Plausible Fragmentation Pathway:
A primary fragmentation event would be the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a stable resonance-stabilized cation. Another likely fragmentation is the loss of an ethyl radical (•C₂H₅) from the benzene (B151609) ring. Subsequent fragmentation could involve the cleavage of the styryl bridge.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |
| 268.14 | 253.12 | •CH₃ | [M - CH₃]⁺ |
| 268.14 | 239.10 | •C₂H₅ | [M - C₂H₅]⁺ |
| 268.14 | 165.09 | C₈H₇ | [M - C₈H₇]⁺ (Loss of styryl group) |
| 253.12 | 225.10 | CO | [M - CH₃ - CO]⁺ |
Note: The m/z values are theoretical and would need to be confirmed by experimental data.
X-ray Crystallography of this compound and its Derivatives
To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of a closely related stilbene (B7821643) derivative, 1,3-dimethoxy-5-(4-((4-nitrobenzyl)oxy)styryl)benzene, provides valuable insights into the likely structural features. researchgate.net This analogue was found to crystallize in the monoclinic crystal system with the space group P2₁/c. researchgate.net It is plausible that this compound would adopt a similar crystalline form.
Table 2: Crystallographic Data for a Related Stilbene Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 32.6130(12) |
| b (Å) | 7.1894(3) |
| c (Å) | 16.7673(6) |
| β (°) | 92.539(3) |
| Volume (ų) | 3927.5(3) |
| Z | 4 |
Data from a related compound: 1,3-dimethoxy-5-(4-((4-nitrobenzyl)oxy)styryl)benzene. researchgate.net
The conformation of stilbenoid compounds is largely defined by the dihedral angle between the two aromatic rings. In the solid state, this compound is expected to adopt a nearly planar conformation to maximize π-orbital overlap across the ethylene (B1197577) bridge. However, steric hindrance from the ethyl and methoxy substituents may cause a slight twist.
The crystal packing is likely to be governed by van der Waals forces and potential weak C-H···π interactions. The molecules would arrange themselves in a way that maximizes packing efficiency, often forming layered or herringbone structures.
While this compound lacks strong hydrogen bond donors, it can act as a hydrogen bond acceptor via the oxygen atoms of the methoxy groups. In the crystal lattice, weak C-H···O intermolecular hydrogen bonds are expected to play a role in stabilizing the crystal structure. researchgate.net These interactions, along with C-H···π interactions, would create a three-dimensional network that holds the molecules together in the solid state. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound would be characterized by a series of distinct vibrational bands corresponding to its different functional groups.
Table 3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| C-H stretch (aromatic) | 3100-3000 | Aromatic Ring |
| C-H stretch (aliphatic) | 3000-2850 | Ethyl and Methoxy Groups |
| C=C stretch (alkene) | 1650-1600 | Styryl Bridge |
| C=C stretch (aromatic) | 1600-1450 | Aromatic Ring |
| C-O stretch | 1250-1000 | Methoxy Groups |
| =C-H bend (trans) | 980-960 | Styryl Bridge |
The trans-configuration of the styryl double bond would give rise to a characteristic out-of-plane C-H bending vibration in the IR spectrum around 965 cm⁻¹. The symmetric and asymmetric stretching of the C-O bonds in the methoxy groups would also produce strong and distinct bands. The presence of the ethyl group would be confirmed by its characteristic C-H stretching and bending vibrations.
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for discerning the conformational landscape of molecules like this compound. The rotational freedom around the single bonds of the ethyl group and the styryl moiety allows for the existence of multiple conformers. The energetic favorability of these conformers is dictated by steric and electronic interactions between the substituents on the benzene rings.
For the parent compound, trans-stilbene (B89595), studies have shown that while nonplanar conformations may be slightly preferred in the gas phase, the molecule tends to adopt a planar conformation in the solution phase. acs.org This planarity is largely influenced by intermolecular forces. acs.org The vibrational spectra, particularly in the 700-800 cm⁻¹ region, are sensitive to these conformational changes. acs.org For this compound, the bulky ethyl and methoxy groups are expected to influence the torsional angles between the phenyl rings and the vinyl bridge.
Analysis of related substituted benzenes indicates that specific vibrational modes can be assigned to the various functional groups. For instance, the out-of-plane vibrations of C-H and C-C bonds in substituted phthalonitriles are found in the low-frequency region of the IR spectrum. nih.gov Similarly, the vibrational modes of the ethyl group and the methoxy groups in this compound would produce characteristic bands. Theoretical calculations, often employing density functional theory (DFT), are instrumental in assigning these vibrational modes and predicting the most stable conformers by comparing calculated frequencies with experimental spectra. nih.govarxiv.org
Table 1: Representative Vibrational Frequencies for Functional Groups in Aromatic Compounds
| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-O stretch (methoxy) | 1250 - 1000 |
| C-H out-of-plane bend | 900 - 675 |
This table provides generalized ranges and the precise frequencies for this compound would require specific experimental data.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
The photophysical properties of this compound are governed by the extended π-conjugated system of the styrylbenzene core. The presence of electron-donating methoxy groups and an alkyl (ethyl) group is expected to significantly modulate its absorption and emission characteristics compared to unsubstituted stilbene.
The UV-Vis absorption spectrum of stilbenoids is characterized by an intense absorption band corresponding to a π → π* electronic transition. researchgate.net In this compound, the chromophore is the entire conjugated system. The methoxy groups, acting as auxochromes, are anticipated to cause a bathochromic (red) shift in the absorption maximum. This is due to the extension of the conjugated system through the lone pairs of electrons on the oxygen atoms, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. nih.gov
In a study of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, the positioning of the methoxy groups significantly influenced the effective conjugation length and, consequently, the absorption spectra. nih.gov For instance, the 1,4-dimethoxy substituted isomer showed a more extended conjugation and a red-shifted absorption compared to 1,2- and 1,3-dimethoxy isomers. nih.gov This suggests that the substitution pattern in this compound will be a critical determinant of its absorption wavelength. The fluorescence emission is also expected to be red-shifted due to these substitutions.
The fluorescence quantum yield (ΦF) and the excited-state lifetime (τ) are key parameters that quantify the efficiency and dynamics of the emission process. For methoxy-substituted trans-stilbene derivatives, these properties are highly dependent on the substitution pattern and the surrounding environment. A systematic study of a series of methoxy-trans-stilbene analogs in the solid state revealed fluorescence quantum yields ranging from 0.07 to 0.69 and lifetimes between 0.82 and 3.46 ns. nih.gov
The presence of methoxy substituents can have competing effects; while they can enhance conjugation, they can also introduce steric hindrance that may promote non-radiative decay pathways, thereby reducing the quantum yield. researchgate.net For example, increasing the number of methoxy groups at the ortho position of the phenyl ring in stilbenes has been observed to decrease the fluorescence quantum yield. researchgate.net The ethyl group in this compound, being a weak electron-donating group, is expected to have a smaller electronic effect but may contribute to steric interactions.
Table 2: Photophysical Data for Representative Methoxy-trans-Stilbene Analogs in the Solid State
| Compound | Fluorescence Quantum Yield (ΦPL) | Fluorescence Lifetime (τ) (ns) |
| MTS-1 | 0.45 | 1.15 |
| MTS-2 | 0.42 | 1.09 |
| MTS-3 | 0.07 | 1.45 |
| MTS-4 | 0.69 | 1.23 |
| MTS-5 | 0.52 | 1.03 |
Data extracted from a study on a series of methoxy-trans-stilbene (MTS) analogs and may not be directly representative of this compound. nih.gov
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common phenomenon in stilbene derivatives, particularly those with charge-transfer character in their excited state. While this compound is not a classic push-pull system, the methoxy groups can impart some degree of charge-transfer character to the excited state.
Studies on various styrylbenzene and stilbene derivatives have shown that the fluorescence spectra often exhibit a red-shift (positive solvatochromism) as the solvent polarity increases. nih.govresearchgate.net This is indicative of a more polar excited state that is stabilized by polar solvents, leading to a reduction in the energy of the emitted photon. The magnitude of this shift can be analyzed using models like the Lippert-Mataga plot, which correlates the Stokes shift to the solvent's orientation polarizability. chemrxiv.org Therefore, it is highly probable that this compound would display positive solvatochromism, with its emission maximum shifting to longer wavelengths in more polar solvents.
Theoretical and Computational Investigations of E 2 Ethyl 1,3 Dimethoxy 5 Styrylbenzene
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.gov It is widely employed to predict molecular properties and has been successfully applied to the study of stilbene (B7821643) and its derivatives.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For (E)-1,3-dimethoxy-5-styrylbenzene, the geometry optimization would reveal key structural parameters. The molecule consists of two phenyl rings connected by an ethylene (B1197577) bridge, with two methoxy (B1213986) groups on one of the rings. The (E)-isomer, also known as the trans-isomer, is generally the more stable configuration for stilbenes due to reduced steric hindrance compared to the cis-isomer. mdpi.com
The conformational analysis of (E)-1,3-dimethoxy-5-styrylbenzene would involve the rotation around single bonds, particularly the bonds connecting the methoxy groups to the phenyl ring and the phenyl rings to the ethylene bridge. The potential energy surface can be scanned to identify the global minimum energy conformer, which represents the most populated conformation at equilibrium.
Table 1: Predicted Geometrical Parameters for a Stilbene Derivative (Note: This table presents typical bond lengths and angles for a stilbene derivative, as specific data for (E)-1,3-dimethoxy-5-styrylbenzene is not available. These values are representative of what would be expected.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=C (ethylene) | ~1.34 Å |
| Bond Length | C-C (phenyl-ethylene) | ~1.48 Å |
| Bond Length | C-C (in phenyl ring) | ~1.40 Å |
| Bond Length | C-O (methoxy) | ~1.37 Å |
| Bond Angle | C-C=C (ethylene) | ~125° |
| Dihedral Angle | Phenyl-C=C-Phenyl | ~180° (for planar trans) |
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excitable and more reactive. nih.gov
For (E)-1,3-dimethoxy-5-styrylbenzene, the HOMO is expected to be localized primarily on the dimethoxy-substituted phenyl ring and the ethylene bridge, which are electron-rich regions. The LUMO is likely to be distributed over the unsubstituted phenyl ring and the ethylene bridge. The presence of electron-donating methoxy groups would be expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted stilbene.
Table 2: Predicted Frontier Orbital Energies and Related Properties for a Stilbene Derivative (Note: These values are illustrative for a stilbene derivative and would be expected to be similar for (E)-1,3-dimethoxy-5-styrylbenzene.)
| Property | Symbol | Predicted Value |
| HOMO Energy | EHOMO | ~ -5.5 eV |
| LUMO Energy | ELUMO | ~ -1.5 eV |
| HOMO-LUMO Gap | ΔE | ~ 4.0 eV |
| Ionization Potential | I ≈ -EHOMO | ~ 5.5 eV |
| Electron Affinity | A ≈ -ELUMO | ~ 1.5 eV |
| Chemical Hardness | η = (I - A) / 2 | ~ 2.0 eV |
| Chemical Potential | μ = -(I + A) / 2 | ~ -3.5 eV |
| Electrophilicity Index | ω = μ² / 2η | ~ 3.06 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.
For (E)-1,3-dimethoxy-5-styrylbenzene, the MEP surface would likely show negative potential around the oxygen atoms of the methoxy groups and over the π-system of the phenyl rings and the ethylene bridge. Positive potential would be expected around the hydrogen atoms. This indicates that the oxygen atoms are the most likely sites for interaction with electrophiles, while the aromatic rings could also participate in electrophilic aromatic substitution reactions.
DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.govnih.gov
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov For (E)-1,3-dimethoxy-5-styrylbenzene, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The protons and carbons of the dimethoxy-substituted ring would be expected to show different chemical shifts compared to those of the unsubstituted ring.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net The calculations provide information about the excitation energies and oscillator strengths of electronic transitions. Stilbene derivatives are known to exhibit strong absorption in the UV region due to π → π* transitions. The methoxy substituents in (E)-1,3-dimethoxy-5-styrylbenzene would be expected to cause a red shift (a shift to longer wavelengths) of the absorption maximum compared to unsubstituted stilbene.
IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These can be correlated with experimental FT-IR and FT-Raman spectra to identify the characteristic vibrational modes of the functional groups present in the molecule. For (E)-1,3-dimethoxy-5-styrylbenzene, characteristic vibrations would include C-H stretching of the aromatic rings and the ethyl group, C=C stretching of the ethylene bridge and aromatic rings, and C-O stretching of the methoxy groups.
Table 3: Predicted Spectroscopic Data for a Stilbene Derivative (Note: This table provides representative predicted spectroscopic data for a stilbene derivative. The actual values for (E)-1,3-dimethoxy-5-styrylbenzene may vary.)
| Spectroscopy | Feature | Predicted Value |
| ¹H NMR | Aromatic Protons | 6.5 - 7.5 ppm |
| ¹H NMR | Vinylic Protons | 7.0 - 7.2 ppm |
| ¹H NMR | Methoxy Protons | ~3.8 ppm |
| ¹³C NMR | Aromatic & Vinylic Carbons | 100 - 160 ppm |
| ¹³C NMR | Methoxy Carbon | ~55 ppm |
| UV-Vis | λmax | ~320 nm |
| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |
| IR | C=C Stretch (alkene) | ~1640 cm⁻¹ |
| IR | C-O Stretch (methoxy) | 1000 - 1300 cm⁻¹ |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment.
MD simulations can be used to explore the conformational landscape of (E)-1,3-dimethoxy-5-styrylbenzene in different environments, such as in a solvent or in the solid state. By simulating the molecule's trajectory over time, it is possible to observe transitions between different conformations and to understand the flexibility of the molecule. In solution, the molecule would be expected to exhibit greater conformational freedom compared to the solid state, where its motion is restricted by the crystal lattice. The simulations can also provide information about the solvation of the molecule and its interactions with solvent molecules.
Solvation Effects and Intermolecular Interactions
The biological and chemical behavior of a molecule is significantly influenced by its interactions with the surrounding solvent. For (E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene , computational models can predict how it behaves in different solvent environments, from polar to non-polar. Solvation models, such as the Polarizable Continuum Model (PCM), are employed to simulate the solvent's effect on the molecule's conformational stability and electronic properties.
Intermolecular interactions are crucial for understanding how this compound might interact with biological macromolecules. The primary intermolecular forces at play for This compound are expected to be:
Van der Waals forces: Arising from the non-polar ethyl and styryl groups.
Dipole-dipole interactions: Due to the presence of the methoxy groups.
π-π stacking: Interactions involving the aromatic rings.
Computational methods can quantify the strength and nature of these interactions, providing insights into the compound's potential for binding to protein targets.
Structure-Property Relationship (SPR) Studies
Correlation of Structural Features with Electronic and Photophysical Properties
The electronic and photophysical properties of stilbenoids like This compound are intrinsically linked to their molecular structure. The presence of an extended π-conjugated system, a hallmark of the stilbene core, is a primary determinant of their electronic absorption and emission spectra.
Key structural features influencing these properties include:
The Ethyl Group: This alkyl substituent can induce subtle changes in the electronic distribution and steric hindrance, which may affect the planarity of the molecule and, consequently, its conjugation efficiency.
The Methoxy Groups: As electron-donating groups, the methoxy substituents are expected to increase the electron density of the aromatic ring, which can lead to a red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra.
The Styryl Group: This group is integral to the conjugated system and plays a direct role in the molecule's photophysical behavior.
Computational chemistry tools, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the electronic transition energies.
| Structural Feature | Predicted Effect on Electronic/Photophysical Properties |
|---|---|
| Ethyl Group | Minor electronic effect; potential steric influence on conformation. |
| Dimethoxy Groups | Electron-donating; expected to cause a bathochromic (red) shift in UV-Vis absorption. |
| Styryl Moiety | Core of the π-conjugated system; essential for fluorescence properties. |
Substituent Effects on Reactivity and Stability
The substituents on the stilbene core of This compound are predicted to have a marked influence on its chemical reactivity and stability. The electron-donating methoxy groups can enhance the molecule's susceptibility to electrophilic attack on the aromatic ring. Conversely, they may also play a role in stabilizing any potential cationic intermediates.
The ethyl group, being weakly electron-donating, is expected to have a less pronounced electronic effect but could sterically hinder certain reactions. The stability of the molecule, particularly its resistance to photoisomerization (the conversion from the E to the Z isomer upon exposure to light), is also a critical factor that can be investigated computationally.
In Silico Mechanistic Studies of Biological Interactions (Strictly Non-Clinical)
Molecular Docking Studies with Relevant Protein Targets (e.g., enzymes, receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For This compound , potential protein targets could be selected based on the known biological activities of similar stilbenoid compounds, which have been shown to interact with enzymes and receptors involved in various cellular pathways.
A hypothetical docking study would involve:
Preparation of the Ligand: Building the 3D structure of This compound and optimizing its geometry.
Selection and Preparation of the Protein Target: Identifying a relevant protein from a database like the Protein Data Bank (PDB) and preparing it for docking by removing water molecules and adding hydrogen atoms.
Docking Simulation: Using software like AutoDock or Glide to predict the binding poses of the ligand within the protein's active site.
Binding Affinity Prediction and Interaction Analysis
Following the docking simulation, the binding affinity of This compound to the protein target is predicted. This is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction.
The analysis of the predicted binding poses reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, and π-π stacking. Understanding these interactions at a molecular level is crucial for the rational design of new molecules with potentially enhanced biological activity.
| Computational Method | Predicted Information | Relevance |
|---|---|---|
| Molecular Docking | Binding pose and affinity score | Predicts how the compound might interact with a biological target. |
| Interaction Analysis | Types of intermolecular bonds (e.g., hydrogen bonds, hydrophobic interactions) | Provides detailed insight into the nature of the predicted binding. |
Pharmacophore Modeling and Ligand-Based Virtual Screening
While specific pharmacophore models for this compound are not extensively detailed in publicly available research, the principles of these computational techniques are widely applied to the broader class of stilbene derivatives to which it belongs. This section will, therefore, discuss the methodologies and potential applications of pharmacophore modeling and ligand-based virtual screening for a compound of this nature, drawing upon illustrative examples from studies on analogous stilbenoid structures.
Pharmacophore modeling is a powerful computational method used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model does not represent a real molecule but rather an abstract concept that embodies the key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For a stilbene derivative like this compound, a pharmacophore model would be developed based on a set of structurally related molecules with known biological activity against a particular target. This process typically involves aligning the molecules and identifying the common chemical features that are crucial for their activity.
A hypothetical pharmacophore model for a series of bioactive stilbene derivatives might include features such as aromatic rings, hydrophobic groups, and hydrogen bond acceptors, reflecting the typical structural elements of this class of compounds. For instance, a study on stilbene urea (B33335) derivatives as α-glucosidase inhibitors led to the development of a four-featured pharmacophore model. plos.orgnih.gov This model was instrumental in understanding the structure-activity relationships of these compounds and provided a framework for the design of more potent inhibitors. plos.orgnih.gov
Illustrative Pharmacophoric Features for a Stilbene Derivative
| Feature Type | Description | Potential Corresponding Moiety in a Stilbene Analog |
| Aromatic Ring | A planar, cyclic, and conjugated system of atoms. | The styryl and benzene (B151609) rings of the stilbene scaffold. |
| Hydrophobic Group | A nonpolar group that avoids interaction with water. | The ethyl group and the core stilbene structure. |
| Hydrogen Bond Acceptor | An electronegative atom with an available lone pair of electrons. | The oxygen atoms of the methoxy groups. |
Once a pharmacophore model is established and validated, it can be employed as a 3D query in a ligand-based virtual screening campaign. This technique involves searching large chemical databases to identify novel compounds that match the pharmacophoric features of the model. The underlying principle is that molecules with similar pharmacophoric patterns are likely to exhibit similar biological activities.
The workflow for a ligand-based virtual screening typically involves several steps, starting with the selection of a validated pharmacophore model. This model is then used to screen a database of chemical compounds. The compounds that fit the pharmacophore model are then subjected to further filtering based on various criteria, such as drug-likeness properties and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The most promising candidates are then selected for further computational analysis, such as molecular docking, and ultimately for experimental validation.
For example, in a search for novel TRPV4 antagonists, a ligand-based virtual screening was performed using the pharmacophoric features of two known antagonists. nih.govmdpi.com This approach, combined with structure-based methods, successfully identified several hit compounds that were subsequently confirmed to inhibit the target receptor. nih.govmdpi.com
Illustrative Virtual Screening Hit List for a Hypothetical Stilbene-like Pharmacophore
| Compound ID | Pharmacophore Fit Score | Predicted Activity (Hypothetical) |
| ZINC12345678 | 4.8 | High |
| ZINC87654321 | 4.5 | High |
| ZINC24681357 | 4.2 | Medium |
| ZINC13579246 | 3.9 | Medium |
| ZINC98765432 | 3.5 | Low |
The application of pharmacophore modeling and ligand-based virtual screening offers a time- and cost-effective strategy for the discovery of new bioactive compounds. For a molecule like this compound, these computational approaches could be instrumental in identifying its potential biological targets and in the rational design of novel analogs with improved therapeutic properties.
Chemical Reactivity, Derivatization, and Analog Synthesis of E 2 Ethyl 1,3 Dimethoxy 5 Styrylbenzene
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The benzene (B151609) ring of (E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups and an ethyl group. These substituents increase the electron density of the ring, making it more nucleophilic. wikipedia.orgchemistrytalk.org In contrast, nucleophilic aromatic substitution is generally not favored on such an electron-rich ring, unless a suitable leaving group is present and strongly deactivating groups are introduced.
The regioselectivity of electrophilic aromatic substitution on the benzene ring is dictated by the directing effects of the existing substituents. The two methoxy groups and the ethyl group are all ortho, para-directors. libretexts.orgorganicchemistrytutor.com In this compound, the positions ortho and para to these activating groups will be the most reactive sites for electrophilic attack.
Specifically, the positions C4 and C6 are ortho to one methoxy group and para to the other, making them highly activated. The C2 position is ortho to both methoxy groups, but is already substituted with an ethyl group. The ethyl group is also an ortho, para-director, further activating the C4 and C6 positions. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions of the benzene ring. Steric hindrance from the adjacent ethyl and styryl groups might influence the ratio of substitution at these positions.
Reaction conditions for electrophilic aromatic substitution on this activated ring are generally mild. The high nucleophilicity of the ring allows for reactions to proceed under less forcing conditions than those required for unsubstituted benzene.
Halogenation: The introduction of halogen atoms onto the aromatic ring can be achieved using standard electrophilic halogenating agents. Due to the activated nature of the ring, milder reagents and conditions are often sufficient. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent, which can offer better regioselectivity compared to harsher reagents like elemental bromine with a Lewis acid catalyst. wku.edu Chlorination can be similarly achieved with N-chlorosuccinimide (NCS). The substitution is predicted to occur at the C4 and/or C6 positions.
Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. However, given the high reactivity of the substrate, milder nitrating agents such as acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) may be employed to control the reaction and avoid over-nitration or side reactions. nih.govnih.govresearchgate.net The nitro group is expected to be introduced at the C4 and/or C6 positions. The electron-withdrawing nature of the nitro group will deactivate the ring towards further electrophilic substitution. nih.gov
| Reaction Type | Reagent(s) | Predicted Product(s) |
| Bromination | N-Bromosuccinimide (NBS) | (E)-4-bromo-2-ethyl-1,3-dimethoxy-5-styrylbenzene and/or (E)-6-bromo-2-ethyl-1,3-dimethoxy-5-styrylbenzene |
| Chlorination | N-Chlorosuccinimide (NCS) | (E)-4-chloro-2-ethyl-1,3-dimethoxy-5-styrylbenzene and/or (E)-6-chloro-2-ethyl-1,3-dimethoxy-5-styrylbenzene |
| Nitration | Nitric Acid / Sulfuric Acid | (E)-2-ethyl-1,3-dimethoxy-4-nitro-5-styrylbenzene and/or (E)-2-ethyl-1,3-dimethoxy-6-nitro-5-styrylbenzene |
Modification of the Styryl Moiety
The styryl moiety's carbon-carbon double bond is a key site for chemical modification, allowing for a range of transformations to synthesize analogs of this compound.
Epoxidation: The alkene bond of the styryl group can be readily converted to an epoxide. This transformation can be achieved using various epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. rsc.orgresearchgate.netnih.gov The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to introduce a variety of functional groups. Given the electronic nature of the styryl group, the reaction is generally efficient. pnas.orgnih.gov
Dihydroxylation: Dihydroxylation of the alkene bond leads to the formation of a vicinal diol. This can be accomplished using reagents like osmium tetroxide (in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide) for syn-dihydroxylation, or through a two-step procedure involving epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation. organic-chemistry.orgyork.ac.ukresearchgate.net Visible light-promoted metal-free dihydroxylation methods have also been developed for styrenes. nih.gov
| Reaction Type | Reagent(s) | Predicted Product |
| Epoxidation | m-CPBA | 2-(2-ethyl-1,3-dimethoxy-5-styryl)oxirane |
| Syn-dihydroxylation | OsO₄ (cat.), NMO | 1-(2-ethyl-1,3-dimethoxy-5-yl)-2-phenylethane-1,2-diol |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 1-(2-ethyl-1,3-dimethoxy-5-yl)-2-phenylethane-1,2-diol |
The double bond of the styryl group can be selectively reduced to a single bond through hydrogenation. This is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). researchgate.netresearchgate.netmdpi.com This reaction converts the styryl moiety into an ethyl group, yielding 1-ethyl-2-(2-ethyl-1,3-dimethoxy-5-yl)benzene. Catalytic transfer hydrogenation, using a hydrogen donor like 2-propanol in the presence of Pd/C, can also be an effective method. cdnsciencepub.com This transformation alters the geometry and electronic properties of the linker between the two aromatic rings.
The styryl double bond can participate in cycloaddition reactions. For instance, [2+2] cycloadditions can be induced photochemically or with specific catalysts to form cyclobutane (B1203170) derivatives. nih.govchemrxiv.orgnih.govresearchgate.net These reactions can be used to dimerize the molecule or to react it with other alkenes. Additionally, styrenes can undergo [4+2] cycloaddition (Diels-Alder) reactions, where the styryl group can act as a dienophile or, in some cases, as part of a diene system, leading to the formation of tetralin derivatives. pkusz.edu.cn The feasibility and outcome of these reactions depend on the specific reaction partners and conditions.
Functionalization of the Dimethoxy and Ethyl Substituents
The presence of dimethoxy and ethyl groups on the this compound scaffold offers valuable opportunities for chemical modification. These functional groups can be selectively targeted to generate a diverse range of derivatives, enabling the fine-tuning of the molecule's physicochemical and biological properties.
Selective Demethylation of Methoxy Groups
The selective removal of one or both methyl groups from the dimethoxy-substituted aromatic ring is a key strategy for introducing phenolic hydroxyl groups. These hydroxyl groups can significantly alter the compound's polarity, hydrogen bonding capabilities, and metabolic stability. Various reagents and conditions have been developed for the demethylation of aryl methyl ethers, with selectivity often being a critical consideration. nih.govrsc.orgrsc.org
Commonly employed methods for demethylation include the use of strong acids like hydrobromic acid (HBr) or Lewis acids such as aluminum chloride (AlCl₃) and boron tribromide (BBr₃). tandfonline.com However, these harsh conditions can sometimes lead to undesired side reactions. Milder and more selective methods have been developed, including the use of magnesium iodide (MgI₂) under solvent-free conditions, which has shown efficacy in the demethylation of aryl methyl ethers while tolerating a variety of other functional groups. nih.gov Another approach involves the use of phase-transfer catalysts, such as Aliquat 336, in conjunction with HBr, which can accelerate the reaction and lead to high yields of the corresponding phenols. tandfonline.com The choice of demethylating agent and reaction conditions can be tailored to achieve either mono- or di-demethylation, providing access to a range of hydroxylated analogs. A patent also describes a method for selective demethylation of o-trimethoxybenzene compounds using ZrCl₄ as a catalyst. google.com
Table 1: Potential Reagents for Selective Demethylation of this compound
| Reagent/Catalyst | Conditions | Potential Products | Selectivity |
| Boron tribromide (BBr₃) | Dichloromethane, low temperature | Mono- and di-demethylated products | Low to moderate |
| Magnesium Iodide (MgI₂) | Solvent-free, heat | Mono- and di-demethylated products | Potentially higher selectivity |
| Aliquat 336 / HBr | Biphasic system, heat | Mono- and di-demethylated products | Good yields, moderate selectivity |
| Zirconium tetrachloride (ZrCl₄) | Anisole, room temp to 60°C | Selective demethylation of o-dimethoxy groups | High for specific substrates |
This table presents hypothetical applications of known demethylation methods to the target compound, based on general literature.
Oxidation and Functionalization of the Ethyl Side Chain
The ethyl substituent on the benzene ring provides another handle for chemical modification, particularly at the benzylic position (the carbon atom attached to the aromatic ring). This position is activated and susceptible to a variety of transformations.
Oxidation: The ethyl group can be oxidized to introduce carbonyl or carboxyl functionalities. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon to a carboxylic acid. learncbse.in Milder and more selective oxidation methods can yield the corresponding acetophenone (B1666503) derivative. For instance, the oxidation of ethylbenzene (B125841) to acetophenone can be achieved using various catalytic systems, including those based on manganese. researchgate.net
Halogenation and Subsequent Reactions: A common strategy for functionalizing the benzylic position is through radical bromination using N-bromosuccinimide (NBS) and a radical initiator. This reaction selectively introduces a bromine atom at the benzylic position. youtube.com The resulting benzylic bromide is a versatile intermediate that can undergo a range of nucleophilic substitution reactions to introduce various functional groups, such as alcohols, ethers, amines, and nitriles. semanticscholar.orgresearchgate.net
Table 2: Potential Functionalization Reactions of the Ethyl Side Chain
| Reaction Type | Reagents | Potential Products |
| Oxidation | KMnO₄, heat | 2-(1,3-dimethoxy-5-styrylphenyl)acetic acid |
| Oxidation | MnO₄⁻-exchanged hydrotalcite, O₂ | 1-(2-ethyl-1,3-dimethoxy-5-styrylphenyl)ethan-1-one |
| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | (E)-1-(bromomethyl)-2-ethyl-1,3-dimethoxy-5-styrylbenzene |
| Nucleophilic Substitution (on bromide) | NaOH(aq) | 1-(2-ethyl-1,3-dimethoxy-5-styrylphenyl)ethan-1-ol |
| Nucleophilic Substitution (on bromide) | NaCN | 2-(2-ethyl-1,3-dimethoxy-5-styrylphenyl)acetonitrile |
This table illustrates plausible transformations of the ethyl group based on established chemical principles for similar structures.
Design and Synthesis of Novel this compound Analogs
The development of novel analogs of this compound is crucial for exploring its therapeutic potential and understanding the structural features that govern its biological activity.
Systematic Variation of Substituents for Structure-Activity Relationship (SAR) Studies (Pre-clinical, mechanistic)
Structure-Activity Relationship (SAR) studies involve the systematic modification of a lead compound's structure to identify which parts of the molecule are essential for its biological activity. rsc.orgrsc.orgdrugbank.comsemanticscholar.org For this compound, SAR studies would involve synthesizing a library of analogs with variations at different positions and evaluating their effects on a specific biological target. Key areas for modification would include:
The Dimethoxy-Substituted Ring: As discussed in section 5.3.1, demethylation to the corresponding phenols is a key modification. Additionally, the methoxy groups could be replaced with other alkoxy groups of varying chain lengths or with other electron-donating or -withdrawing substituents.
The Ethyl Group: Modifications of the ethyl group, as outlined in section 5.3.2, can probe the importance of this substituent's size, shape, and functionality for biological activity.
Table 3: Hypothetical SAR Data for Analogs of this compound
| Analog | R1 (on styryl ring) | R2 (on dimethoxy ring) | R3 (ethyl side chain) | Relative Activity (Hypothetical) |
| Parent Compound | H | -OCH₃, -OCH₃ | -CH₂CH₃ | 1.0 |
| Analog 1 | 4'-OH | -OCH₃, -OCH₃ | -CH₂CH₃ | 2.5 |
| Analog 2 | H | -OH, -OH | -CH₂CH₃ | 3.2 |
| Analog 3 | H | -OCH₃, -OCH₃ | -C(O)CH₃ | 0.8 |
| Analog 4 | 4'-Cl | -OCH₃, -OCH₃ | -CH₂CH₃ | 1.5 |
This table provides a conceptual framework for an SAR study, with hypothetical activity values to illustrate the principles.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a drug design strategy that aims to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. nih.govnih.govnih.gov This approach can lead to the discovery of compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For this compound, the central stilbene (B7821643) core could be replaced with other scaffolds that maintain a similar spatial arrangement of the key pharmacophoric features.
Bioisosteric replacement is a related strategy that involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or ADME (absorption, distribution, metabolism, and excretion) properties. ctppc.orgmdpi.comresearchgate.net For the target molecule, bioisosteric replacements could include:
Replacing the ethyl group with other small alkyl groups (e.g., isopropyl, cyclopropyl) or with bioisosteres such as a trifluoromethyl group or a small ether.
Replacing the methoxy groups with other electron-donating groups like methylthio or with groups that can act as hydrogen bond acceptors, such as N,N-dimethylamino.
Modifying the styryl double bond by replacing it with a more stable linkage, such as an amide or a heterocyclic ring, which could also be considered a form of scaffold hopping.
These advanced medicinal chemistry strategies can lead to the development of novel analogs with significantly different chemical structures but similar or improved biological activities, thereby expanding the chemical space around the parent compound. nih.govmdpi.comresearchgate.net
Exploration of Biological Activities and Mechanistic Insights for E 2 Ethyl 1,3 Dimethoxy 5 Styrylbenzene in Vitro and in Silico Focus
Antioxidant and Free Radical Scavenging Properties (In Vitro)
DPPH, ABTS, FRAP, and ORAC Assays
No published data are available on the performance of (E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene in DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), or ORAC (oxygen radical absorbance capacity) assays. These standard in vitro tests are crucial for determining a compound's ability to scavenge free radicals and act as an antioxidant. Without experimental data, its potential in this area remains purely speculative.
Mechanism of Radical Quenching
The precise mechanism by which this compound might quench radicals is unknown. Mechanistic studies, which would typically investigate pathways such as hydrogen atom transfer (HAT) or single electron transfer (SET), have not been conducted for this compound.
Anti-inflammatory Mechanisms (Cellular/Molecular Level, In Vitro)
Modulation of Inflammatory Mediators (e.g., NO, TNF-alpha, IL-6) in Cell Lines
There are no available studies investigating the effect of this compound on the production of key inflammatory mediators. Research on its ability to modulate nitric oxide (NO), tumor necrosis factor-alpha (TNF-alpha), or interleukin-6 (IL-6) in various cell lines (such as macrophages or endothelial cells) has not been reported.
Inhibition of Key Enzymes (e.g., COX, LOX)
The inhibitory activity of this compound against crucial enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), has not been evaluated. Data from in vitro enzyme inhibition assays are necessary to determine its potential as an anti-inflammatory agent acting through these pathways.
Enzyme Inhibition Studies (In Vitro)
Beyond COX and LOX, there is no information regarding the inhibitory effects of this compound on other classes of enzymes. Comprehensive screening against a panel of enzymes would be required to identify any potential inhibitory activities and to understand its broader pharmacological profile.
Inhibition Kinetics and IC50 Determination
There is no published data on the inhibition kinetics or the half-maximal inhibitory concentration (IC50) of this compound against any tested enzymes or cell lines.
Specificity and Selectivity Profiling
Information regarding the specificity and selectivity profile of this compound against various biological targets is currently unavailable in the scientific literature.
Antimicrobial Activities (In Vitro)
Antibacterial and Antifungal Efficacy against Microbial Strains
No studies were found that investigated the antibacterial or antifungal efficacy of this compound against any microbial strains. Therefore, no data on its potential antimicrobial spectrum exists.
Mechanisms of Action (e.g., membrane disruption, enzyme inhibition in microbes)
As there are no studies on its antimicrobial activity, the mechanisms of action for this compound have not been elucidated.
Antiprotozoal and Antiviral Activities (In Vitro)
Activity against Parasitic or Viral Replication in Cell Culture Models
There is no available research on the in vitro activity of this compound against any parasitic or viral replication models.
Potential Mechanisms of Action
While direct mechanistic studies on this compound are not extensively documented, the broader class of stilbene (B7821643) and styrylbenzene derivatives has been the subject of significant research, offering insights into its potential mechanisms of action. These compounds are known to exert a range of biological effects, primarily through their interaction with key cellular pathways involved in cell proliferation, survival, and inflammation.
One of the prominent mechanisms attributed to stilbenoids is the induction of apoptosis, or programmed cell death, in cancer cells. This is often accompanied by the arrest of the cell cycle at various phases, preventing the uncontrolled proliferation of malignant cells. Furthermore, many stilbene derivatives have been shown to modulate critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. nih.gov These pathways are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. By interfering with these signaling cascades, styrylbenzene compounds can potentially inhibit tumor growth and progression. The anti-inflammatory properties of these molecules are also often linked to the modulation of these same pathways. nih.gov
Cellular Assays (Non-Clinical Phenotypes)
The cytotoxic and antiproliferative effects of styrylbenzene derivatives have been evaluated across a variety of cancer cell lines. While specific data for this compound is limited, studies on structurally related compounds provide valuable insights. For instance, various synthetic stilbene derivatives have demonstrated significant anticancer activity against a large number of cancer cell lines, with the type and position of substituents on the stilbene skeleton playing a crucial role. nih.gov
For example, a series of (Z)-styrylbenzene derivatives were synthesized and evaluated for their anticancer activities against a panel of nine cancer cell lines. nih.gov Several of these derivatives exhibited significant anti-proliferative activities. nih.gov Another study on methylated analogues of resveratrol (B1683913), a well-known stilbenoid, found that these derivatives were more active than the parent compound in the majority of bioassays against human cancer cell lines. nih.gov Specifically, (Z)-3,5,4'-trimethoxystilbene showed potent activity against DU-145 and LNCaP prostate cancer cells. nih.gov
| Compound/Derivative | Cancer Cell Line | Activity Metric (e.g., IC50, GI50) | Observed Effect |
|---|---|---|---|
| (Z)-Styrylbenzene Derivatives | MGC-803, BEL-7402, etc. | IC50 | Significant anti-proliferative activities. nih.gov |
| (Z)-3,5,4'-Trimethoxystilbene | DU-145, LNCaP (Prostate Cancer) | GI50 | High antiproliferative activity. nih.gov |
| (Z)-4-(3,5-dimethoxystyryl)aniline | HT-29, Caco-2 (Colon Cancer) | Not Specified | Strong inhibitory activity in vitro. nih.gov |
| (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene | HT-29, Caco-2 (Colon Cancer) | Not Specified | Strong inhibitory activity in vitro. nih.gov |
A key mechanism through which styrylbenzene derivatives exert their anticancer effects is the induction of apoptosis and cell cycle arrest. Research on analogues provides a framework for understanding how this compound might function. For instance, one study found that a particular (Z)-styrylbenzene derivative inhibited the proliferation of BEL-7402 cells by arresting them at the G2/M phase of the cell cycle and inducing apoptosis. nih.gov This was associated with the upregulation of cyclin B1 expression and downregulation of cyclins A and D1. nih.gov
The induction of apoptosis is a common finding in studies of stilbenoid compounds. This process is often mediated through the activation of intrinsic or extrinsic apoptotic pathways, which culminate in the activation of caspases and subsequent cell death. The ability of these compounds to halt the cell cycle at specific checkpoints, such as G2/M, prevents cancer cells from dividing and proliferating.
Stilbene derivatives are recognized for their ability to modulate key signaling pathways that are often dysregulated in cancer and inflammatory diseases. nih.gov The MAPK and NF-κB signaling cascades are primary targets. nih.gov These pathways control a multitude of cellular processes, including cell growth, differentiation, inflammation, and survival.
Studies on pterostilbene (B91288) derivatives, which share structural similarities with the compound of interest, have shown that they can attenuate inflammation by modulating the MAPK and NF-κB signaling pathways. mdpi.com For example, certain derivatives were found to block LPS-induced phosphorylation of ERK, JNK, and p38, which are key components of the MAPK pathway. mdpi.com Similarly, the anti-inflammatory effects of two methoxy (B1213986) derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, were found to be mediated through the inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. researchgate.net These compounds suppressed the activation of key proteins in both pathways. researchgate.net The ability of stilbenoids to interfere with NF-κB signaling is particularly significant, as this transcription factor plays a pivotal role in the inflammatory response and cell survival. nih.gov
Structure-Activity Relationships (SAR) Governing Biological Activity (In Vitro/In Silico)
The biological activity of stilbene and styrylbenzene derivatives is highly dependent on their chemical structure, including the pattern of substitution on the aromatic rings. nih.govrsc.org While direct SAR studies for this compound are not available, general principles can be inferred from the broader class of stilbenoids.
The presence and position of methoxy groups are known to significantly influence the anticancer and anti-inflammatory properties of these compounds. nih.gov Methylation of hydroxyl groups, as seen in resveratrol analogues, can enhance biological activity. nih.gov For example, the antiproliferative activity of methylated analogues of resveratrol was found to be greater than that of the parent compound in several cancer cell lines. nih.gov The 3,5-dimethoxy substitution pattern on one of the phenyl rings, as is present in the core structure of this compound, has been shown to be a key feature in some active compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
A comprehensive search of scientific literature and chemical databases did not yield any specific Quantitative Structure-Activity Relationship (QSAR) models for this compound. While QSAR studies are prevalent in drug discovery and toxicology to predict the biological activity of compounds based on their physicochemical properties, no such in silico models appear to have been developed or published for this particular molecule.
Therefore, an analysis of the objectives, methodologies, or findings of QSAR models specifically involving this compound cannot be provided at this time. Further research and the generation of relevant biological data would be required to develop and validate any such predictive models.
Potential Applications and Material Science Prospects of E 2 Ethyl 1,3 Dimethoxy 5 Styrylbenzene
Organic Electronics and Optoelectronic Devices
Use as Organic Light-Emitting Diode (OLED) Components
No research data is available detailing the use of (E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene as a component in OLEDs, such as an emitter, host, or charge-transport material.
Applications in Organic Solar Cells (OSCs) and Photovoltaics
There are no published studies investigating the suitability or performance of this compound in organic solar cells, either as a donor or acceptor material.
Semiconductor Properties and Charge Transport Characteristics
The specific semiconductor properties, such as charge mobility, energy levels (HOMO/LUMO), and charge transport characteristics of this compound, have not been reported.
Fluorescent Probes and Sensors
Development of Chemo-Sensors for Metal Ions or Biomolecules
There is no available literature on the synthesis or application of this compound in the development of chemo-sensors for the detection of metal ions or specific biomolecules.
pH and Polarity Sensing Applications
The potential for this compound to act as a sensor for pH or solvent polarity has not been investigated or reported in scientific literature.
Analytical Chemistry Applications (Non-clinical focus)
Without specific research findings, data tables, and detailed scientific discussions pertaining to this compound, any attempt to generate content for the requested sections would fall outside the strict requirement for scientifically accurate and specific information.
Use as a Chromatographic Standard or Derivatization Reagent
An internal standard is a compound with similar chemical properties to the analyte, added in a known concentration to the sample to correct for variations in sample preparation and instrument response. The structural similarity of this compound to naturally occurring stilbenes, combined with its unique retention time due to the ethyl and dimethoxy substitutions, would make it a suitable candidate for this purpose.
In the realm of derivatization, stilbene (B7821643) scaffolds can be synthesized to act as fluorogenic tags for other molecules. researchgate.net Derivatization is a technique used to chemically modify an analyte to enhance its detectability or improve its chromatographic properties. journalajacr.comwelch-us.com For instance, a long-wavelength fluorogenic derivatization method for aryl halides has been developed based on stilbene formation through the Heck coupling reaction. researchgate.net In this context, a molecule containing a reactive group that can be attached to this compound could potentially be used to label other non-fluorescent analytes, thereby enabling their sensitive detection.
Table 1: Potential Chromatographic Applications of this compound
| Application | Rationale |
| Internal Standard | Unique retention time due to ethyl and dimethoxy groups, chemical similarity to other stilbenoids. |
| External Standard | High purity synthesis allows for accurate calibration curves for quantification of related compounds. |
| Derivatization Reagent Precursor | The stilbene core can be functionalized to create a reagent for tagging other molecules to enhance detection. |
Spectroscopic Detection Methodologies
The detection of this compound can be effectively achieved through various spectroscopic techniques, primarily owing to its stilbene core, which imparts characteristic spectral properties. The most common and suitable methods include UV-Visible absorption spectroscopy, fluorescence spectroscopy, and mass spectrometry.
UV-Visible (UV-Vis) Absorption Spectroscopy
Stilbene and its derivatives are known to absorb ultraviolet light due to the presence of the conjugated π-electron system in the 1,2-diphenylethylene backbone. The position and intensity of the absorption maxima are influenced by the nature and position of substituents on the aromatic rings. For methoxy-substituted trans-stilbene (B89595) derivatives, the maximum absorption wavelengths (λmax) are typically observed in the range of 300-350 nm. nih.gov The dimethoxy substitution in this compound is expected to result in a bathochromic (red) shift compared to unsubstituted stilbene.
Fluorescence Spectroscopy
Many stilbene derivatives are fluorescent, emitting light after absorbing UV radiation. This property allows for highly sensitive and selective detection. The fluorescence quantum yield and the emission wavelength are also dependent on the molecular structure and the solvent environment. researchgate.net Methoxy-substituted trans-stilbenes have been shown to exhibit moderate to high fluorescence quantum yields. nih.gov The fluorescence detection of this compound would likely involve excitation at its absorption maximum and measurement of the emitted light at a longer wavelength.
Table 2: Spectroscopic Properties of Representative Methoxy-trans-Stilbene Derivatives
| Compound | Maximum Absorption Wavelength (λmax, nm) | Maximum Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (ΦPL) |
| trans-Stilbene | ~295-300 | ~340-350 | 0.04-0.05 |
| 4-Methoxy-trans-stilbene | ~310-320 | ~360-370 | ~0.4 |
| 3,5-Dimethoxy-trans-stilbene | ~305-315 | ~355-365 | ~0.3 |
| 4,4'-Dimethoxy-trans-stilbene | ~320-330 | ~370-380 | ~0.69 |
Data is compiled from various sources and is representative of general trends for methoxy-stilbene derivatives. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for the identification and structural elucidation of compounds. When coupled with a chromatographic separation method like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information. The fragmentation pattern of a molecule in the mass spectrometer is often unique and can be used to confirm its identity. For stilbenoids, common fragmentation pathways involve cleavage of the ethylene (B1197577) bridge and losses of substituents. researchgate.netnih.gov In the case of this compound, characteristic fragments would likely arise from the loss of methyl groups (from the methoxy (B1213986) substituents) and the ethyl group, as well as cleavage of the styryl moiety. High-resolution mass spectrometry (HRMS) would enable the determination of the exact elemental composition of the parent ion and its fragments, further confirming the structure. researchgate.net
Table 3: Predicted Mass Spectrometric Fragmentation for this compound
| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 269.15 | 254.13 | CH₃ |
| 269.15 | 240.11 | C₂H₅ |
| 269.15 | 239.11 | C₂H₆ |
| 269.15 | 165.09 | C₈H₈ |
| 269.15 | 134.07 | C₉H₁₁O |
These are predicted fragmentation patterns based on the general behavior of stilbenoids and related compounds.
Challenges, Future Directions, and Research Gaps for E 2 Ethyl 1,3 Dimethoxy 5 Styrylbenzene Studies
Unexplored Synthetic Avenues and Methodological Refinements
The synthesis of styrylbenzene derivatives is well-established, commonly employing classic olefination reactions. However, the efficient and stereoselective synthesis of (E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene presents challenges that need to be addressed.
Current Synthetic Landscape and Research Gaps: Standard synthetic routes to styrylbenzenes include the Wittig reaction, Horner-Wadsworth-Emmons reaction, Heck coupling, and Knoevenagel condensation. nih.govresearchgate.net While these methods are robust, their application to the target molecule has not been specifically documented. A primary research gap is the lack of an optimized and high-yielding synthetic protocol that ensures exclusive formation of the desired (E)-isomer, as the (Z)-isomer can have vastly different properties and biological activities. nih.gov The presence of three substituents on one of the benzene (B151609) rings may introduce steric hindrance, potentially lowering reaction yields and requiring more demanding reaction conditions.
Future Directions and Methodological Refinements: Future research should focus on a comparative study of different synthetic methodologies to identify the most efficient route. Key areas for exploration include:
Catalyst and Ligand Screening: For cross-coupling reactions like the Heck reaction, a systematic screening of palladium catalysts and phosphine ligands could be crucial to optimize reactivity and selectivity.
Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, and reaction time), potentially improving yield, purity, and safety compared to traditional batch processing.
Photochemical Synthesis: Leveraging light to drive the chemical reaction could provide a greener alternative to heat-driven processes, offering higher specificity and reduced energy consumption.
| Synthetic Method | Potential Advantages | Potential Challenges & Research Focus |
|---|---|---|
| Wittig Reaction | Well-established; reliable for C=C bond formation. | Stereoselectivity can be an issue; generation and handling of ylides. |
| Heck Coupling | Good functional group tolerance; direct arylation potential. | Catalyst cost (Palladium); optimization of ligands and bases needed. |
| Knoevenagel Condensation | Uses basic catalysts; often high yields for (E)-isomers. nih.gov | Limited to precursors with active methylene groups. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Requires specialized equipment; initial setup costs. |
Deeper Mechanistic Insights into Biological Activities
While many styrylbenzene derivatives, such as resveratrol (B1683913), are known for their biological activities, the pharmacological profile of this compound is completely unknown. nih.gov This represents a significant gap in our understanding. The presence of methoxy (B1213986) groups, in particular, has been linked to antifungal and anticancer properties in other stilbene (B7821643) derivatives, suggesting this compound could be a promising candidate for biological screening. nih.govnih.gov
Research Gaps:
No Biological Data: There is a complete absence of data regarding the cytotoxicity, antimicrobial activity, or any other biological effect of the compound.
Mechanism of Action: Without initial activity data, the molecular targets and mechanisms of action remain entirely speculative.
Future Directions:
Broad-Spectrum Biological Screening: The synthesized compound should be subjected to a wide array of in vitro assays to identify potential therapeutic areas. This could include screening against various cancer cell lines, bacterial and fungal pathogens, and assays for antioxidant or anti-inflammatory activity.
Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore how modifications to the ethyl and methoxy groups affect biological activity. This will help in identifying the key structural features responsible for any observed effects.
Mechanistic Studies: If promising activity is identified, further research must focus on elucidating the mechanism of action. This would involve techniques such as molecular docking to predict binding targets, followed by experimental validation through enzyme inhibition assays, and cellular thermal shift assays (CETSA).
Advanced Computational Modeling for Predictive Research
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, yet no such studies have been performed for this compound. nih.gov This is a critical research gap, as in silico studies can save significant time and resources.
Future Directions in Computational Research:
Prediction of Physicochemical and Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations should be employed to predict the molecule's geometry, electronic structure (HOMO-LUMO gap), and key photophysical properties like maximum absorption and emission wavelengths. nih.govrsc.orgrsc.org These predictions are vital for assessing its potential in material science applications.
Virtual Screening and Docking: If a biological target is hypothesized or identified, molecular docking simulations can predict the binding affinity and orientation of the compound within the target's active site. This can help prioritize experimental screening and guide the design of more potent derivatives.
Machine Learning Models: By generating computational data for a series of related styrylbenzene derivatives, machine learning models can be trained to establish quantitative structure-property relationships (QSPR). fau.eu Such models could accelerate the discovery of new derivatives with tailored optical or biological properties.
Exploration of Novel Material Science Applications
Styrylbenzene derivatives are of intense interest in material science, particularly in the fields of organic electronics and sensory materials, due to their conjugated π-systems which often result in useful photophysical properties like fluorescence. uni-heidelberg.deresearchgate.net The specific electronic and steric effects of the substituents on this compound could lead to unique material properties.
Research Gaps:
No Photophysical Characterization: Fundamental properties such as fluorescence quantum yield, lifetime, and solvatochromism have not been measured.
Lack of Device Integration: The potential of this compound as an active component in organic light-emitting diodes (OLEDs), sensors, or photoswitches is entirely unexplored. diva-portal.orgmdpi.com
Future Research Directions:
Comprehensive Photophysical Analysis: The compound must be synthesized and its optical properties thoroughly characterized using UV-Vis and fluorescence spectroscopy. nih.gov
Organic Electronics: Its potential as an emitter or host material in OLEDs should be investigated. mdpi.com The electron-donating groups could influence charge transport properties, making it a candidate for organic semiconductor applications.
Chemosensors: The styrylbenzene core can act as a fluorophore. Future work could explore its use as a fluorescent probe for detecting metal ions or other analytes, as the sensitivity and selectivity could be tuned by its specific substitution pattern. uni-heidelberg.de
| Application Area | Key Research Question | Experimental Approach |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Does the compound exhibit efficient solid-state luminescence? | Measure solid-state quantum yield; fabricate and test prototype OLED devices. |
| Fluorescent Sensors | Does its fluorescence change in the presence of specific analytes (e.g., metal ions)? | Fluorescence titration experiments with various analytes. |
| Photoswitches | Can the compound undergo reversible E/Z photoisomerization? | Irradiate with specific wavelengths of light and monitor changes using UV-Vis spectroscopy. |
Integration with Emerging Technologies in Chemical Research
The study of novel compounds like this compound can be significantly accelerated by integrating emerging technologies into the research workflow.
Research Gaps:
Traditional Research Paradigm: The current (and absent) study of this molecule follows a traditional, linear path of synthesis followed by characterization.
Lack of High-Throughput Approaches: No high-throughput methods have been applied to explore the potential of this compound or its derivatives.
Future Directions:
AI-Driven Molecular Design: Artificial intelligence and machine learning algorithms can be used to explore the vast chemical space around the styrylbenzene core. nih.govresearchgate.net These tools can predict properties and suggest novel derivatives with enhanced biological activity or optimized material characteristics, guiding synthetic efforts more intelligently. acs.orgfrontiersin.org
Automated Synthesis and Screening: The use of robotic platforms for automated synthesis can rapidly generate a library of analogs. When coupled with high-throughput screening, this approach can dramatically accelerate the discovery of lead compounds for specific applications.
Bridging Interdisciplinary Research on Styrylbenzene Derivatives
The full potential of this compound can only be unlocked through a concerted, interdisciplinary research effort. The challenges and research gaps outlined above cut across multiple scientific domains.
A future research program should be built on the principle of "integrative chemistry," where different areas of expertise are synergistically coupled. nih.govresearchgate.net Such an approach would involve a collaborative cycle:
Computational chemists design and predict properties of novel derivatives.
Synthetic organic chemists develop efficient routes to synthesize these target molecules. kyushu-u.ac.jp
Biologists and pharmacologists screen the compounds for therapeutic potential.
Materials scientists and physicists characterize their properties and fabricate proof-of-concept devices.
This integrated approach is essential for transforming a single, unstudied molecule into a platform for developing new technologies, whether in medicine or materials science. deliuslab.com Fostering such collaborations is perhaps the most significant future direction for realizing the latent potential of novel styrylbenzene derivatives.
Q & A
Q. What are the standard synthetic routes for (E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene, and what critical reaction conditions must be optimized?
The compound can be synthesized via cross-coupling reactions (e.g., Heck coupling) between a halogenated dimethoxybenzene derivative and styrene. Key steps include:
- Halogenation : Introduce a halogen (Br or I) at the 5-position of 2-ethyl-1,3-dimethoxybenzene using N-bromosuccinimide (NBS) or iodine monochloride .
- Palladium-Catalyzed Coupling : Employ palladium acetate (Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃) in a polar aprotic solvent (DMF or THF) under inert atmosphere. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 aryl halide:styrene) are critical for yield optimization .
- Stereochemical Control : Use bulky bases (e.g., K₂CO₃) to favor the (E)-isomer via steric hindrance .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons in ¹H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z with theoretical molecular weight (C₁₈H₂₀O₂: 268.1463).
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the stability considerations for handling and storing this compound?
- pH Sensitivity : Stable in neutral to weakly basic conditions (pH 5–9). Avoid acidic environments to prevent demethylation of methoxy groups .
- Light and Temperature : Store in amber vials at –20°C under nitrogen to prevent photoisomerization and oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the styryl double bond is a potential site for Michael addition in enzyme inhibition .
- Molecular Docking : Simulate binding affinities with targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. Adjust torsional angles of the styryl group to optimize binding .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-monotonic effects .
- Orthogonal Assays : Combine enzymatic assays (e.g., COX-2 inhibition) with cell-based viability tests (MTT assay) to distinguish direct target engagement from cytotoxicity .
- Metabolite Profiling : Use LC-MS to identify degradation products that may confound bioactivity results .
Q. How can the compound’s photophysical properties be leveraged in material science applications?
- UV-Vis Spectroscopy : Characterize λₐ₆ₛ (typically 290–320 nm) for potential use as a UV absorber.
- Fluorescence Quenching Studies : Test interactions with metal ions (e.g., Cu²⁺) for sensor development. The styryl group’s π-electron system enables selective ion recognition .
Q. What methodologies optimize enantioselective synthesis for derivatives of this compound?
- Chiral Ligands : Use (R)-BINAP or Jacobsen catalysts in asymmetric hydrogenation to generate chiral centers .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .
Data Contradiction Analysis Framework
Example Scenario : Conflicting reports on COX-2 inhibition efficacy.
- Step 1 : Replicate experiments using identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models .
- Step 2 : Validate compound purity via HPLC and exclude solvent artifacts (e.g., DMSO interference) .
- Step 3 : Cross-reference with structural analogs (e.g., resveratrol derivatives) to assess structure-activity relationships (SAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
